molecular formula C15H15BrO B6593007 5-Bromo-2-methyl-4'-methoxydiphenylmethane CAS No. 333361-15-2

5-Bromo-2-methyl-4'-methoxydiphenylmethane

Cat. No.: B6593007
CAS No.: 333361-15-2
M. Wt: 291.18 g/mol
InChI Key: KRBNGGIQTIMZEZ-UHFFFAOYSA-N
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Description

The Role of Diphenylmethane (B89790) Derivatives as Privileged Structures

Diphenylmethane derivatives are considered "privileged structures" in organic synthesis. This term refers to molecular frameworks that can bind to multiple biological targets, making them highly valuable in drug discovery and medicinal chemistry. The versatility of the diphenylmethane scaffold allows for the introduction of various functional groups, enabling the fine-tuning of a molecule's steric and electronic properties to achieve desired biological activity.

The Importance of Halogenated and Alkoxy-Substituted Aromatic Systems

The presence of both a bromine atom and a methoxy (B1213986) group on the aromatic rings of 5-Bromo-2-methyl-4'-methoxydiphenylmethane significantly enhances its potential as a synthetic building block.

Halogenated Aromatic Systems : The bromine atom serves as a versatile handle for a wide array of chemical transformations. It is a key participant in numerous cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex molecular architectures. The position of the bromine atom on the aromatic ring can influence the regioselectivity of these reactions.

Alkoxy-Substituted Aromatic Systems : The methoxy group (an alkoxy group) is an electron-donating group that can influence the reactivity of the aromatic ring. It can direct electrophilic aromatic substitution reactions and can also be a site for chemical modification, for instance, through ether cleavage to reveal a phenol (B47542). The presence of such a group is crucial in the synthesis of many natural products and pharmaceuticals.

Research Focus on this compound and its Analogs

While specific research on this compound is limited, the investigation of its analogs provides insight into its potential applications. For instance, the structurally related compound, 5-bromo-2-chloro-4'-ethoxydiphenylmethane, is a key intermediate in the synthesis of Dapagliflozin, a medication used for the treatment of type 2 diabetes. google.comguidechem.com Research into this and similar analogs focuses on optimizing their synthesis, often through multi-step sequences involving reactions like bromination, diazotization, and Friedel-Crafts alkylation. google.com The primary objective is to develop efficient and cost-effective synthetic routes for these valuable intermediates. google.comgoogle.com

A significant portion of the research on related compounds involves their use as precursors for more complex molecules. For example, (5-bromo-2-methylphenyl)(4-ethoxyphenyl)methanone has been prepared as an important intermediate in the development of SGLT2 inhibitors, which are a class of anti-diabetic agents. nih.gov

Understanding Structure-Reactivity Through Theoretical Frameworks

The reactivity of substituted diphenylmethane systems like this compound is governed by the interplay of electronic and steric effects of the substituents on the two aromatic rings. The bromine atom, being an electron-withdrawing group, deactivates its ring towards electrophilic substitution, while the methoxy group activates its ring. The methyl group also contributes to the electronic and steric environment of the molecule.

Computational methods and crystallographic studies are instrumental in understanding these relationships. For example, X-ray diffraction studies on the related compound (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855) revealed a dihedral angle of 69.30 (3)° between the two benzene (B151609) rings. researchgate.net This type of structural information is crucial for understanding how the molecule interacts with other molecules and for predicting its reactivity in various chemical reactions.

Data and Properties

Below are tables detailing information on compounds related to this compound.

Table 1: Physicochemical Properties of Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone 461432-23-5 C15H12BrClO2 339.61
5-Bromo-2-chloro-4'-ethoxydiphenylmethane 461432-23-5 C15H14BrClO 325.63 synthinkchemicals.com
(5-bromo-2-methylphenyl)(4-ethoxyphenyl)methanone Not Available C16H15BrO2 319.19 nih.gov
5-bromo-2-methoxytriphenylmethanol Not Available C20H17BrO2 368.0412 uni.lu
Methyl 5-bromo-2-(4-methoxyphenyl)sulfanylbenzoate Not Available C15H13BrO3S Not Available
5-Bromo-2-methoxy-4-methylpyrimidine 38696-23-0 C6H7BrN2O 203.04 chemicalbook.com
(3S)-3-(4-((5-bromo-2-chlorophenyl)(methoxy)methyl)phenoxy)tetrahydrofuran Not Available C17H14BrClO3 381.65 simsonpharma.com

Table 2: Crystallographic Data for (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone researchgate.net

Parameter Value
Molecular Formula C15H12BrClO2
Dihedral Angle between Benzene Rings 69.30 (3)°
Crystal System Orthorhombic
a (Å) 9.5730 (19)
b (Å) 13.188 (3)
c (Å) 22.205 (4)
V (ų) 2803.4 (10)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-[(4-methoxyphenyl)methyl]-1-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-11-3-6-14(16)10-13(11)9-12-4-7-15(17-2)8-5-12/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBNGGIQTIMZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224041
Record name 4-Bromo-2-[(4-methoxyphenyl)methyl]-1-methylbenzene
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Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333361-15-2
Record name 4-Bromo-2-[(4-methoxyphenyl)methyl]-1-methylbenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-[(4-methoxyphenyl)methyl]-1-methylbenzene
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Advanced Synthetic Methodologies for 5 Bromo 2 Methyl 4 Methoxydiphenylmethane and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of 5-Bromo-2-methyl-4'-methoxydiphenylmethane identifies the central methylene (B1212753) bridge as the most logical point for disconnection. This primary C-C bond cleavage suggests two main synthetic strategies, each branching into further tactical variations.

Strategy A: Friedel-Crafts Reaction

This approach disconnects the bond between the methylene carbon and the methoxylated aromatic ring. This leads to two precursor fragments: a substituted toluene (B28343) derivative bearing an electrophilic benzylic carbon and an electron-rich anisole (B1667542) ring acting as the nucleophile.

Disconnection A1 (Alkylation): This pathway retrosynthetically cleaves the target molecule to 5-bromo-2-methylbenzyl halide (or a related derivative with a good leaving group, such as a tosylate or alcohol) and anisole . The forward reaction is a direct Friedel-Crafts alkylation.

Disconnection A2 (Acylation-Reduction): A more controlled two-step approach involves disconnecting the carbonyl-aryl bond of an intermediate ketone. This leads to 5-bromo-2-methylbenzoyl chloride and anisole . The subsequent synthetic sequence involves a Friedel-Crafts acylation to form the diaryl ketone, followed by reduction of the carbonyl group to the methylene bridge. This route is often preferred to avoid the polysubstitution and rearrangement issues sometimes associated with Friedel-Crafts alkylations. A similar synthesis has been reported for the analogous ethoxy compound, (5-bromo-2-methylphenyl)(4-ethoxyphenyl)methanone. nih.gov

Strategy B: Transition Metal-Catalyzed Cross-Coupling

This modern approach also disconnects at the methylene bridge but formulates the bond formation differently, typically via a Suzuki-Miyaura coupling. This strategy offers high functional group tolerance and regioselectivity.

Disconnection B1: This route disconnects the target to 5-bromo-2-methylbenzyl halide and 4-methoxyphenylboronic acid . This is a classic sp3-sp2 Suzuki-Miyaura coupling.

Disconnection B2: An alternative disconnection leads to 4-methoxybenzyl halide and (5-bromo-2-methylphenyl)boronic acid .

Both major strategies rely on the efficient and regioselective synthesis of the key aromatic precursors, which is addressed in the following section.

Synthesis of Key Aromatic Precursors: Brominated, Methylated, and Methoxylated Benzene (B151609) Derivatives

The successful synthesis of the target compound is critically dependent on the availability of appropriately functionalized aromatic starting materials.

Regioselective Bromination Strategies for Aromatic Rings

The precursor 5-bromo-2-methyltoluene or its derivatives are central to the synthesis. The challenge lies in the regioselective introduction of the bromine atom onto the toluene ring.

The methyl group of toluene is an ortho-, para-director in electrophilic aromatic substitution. pearson.com Direct bromination of o-toluidine (B26562) (2-methylaniline) with N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide can achieve bromination at the para position to the amino group, yielding 4-bromo-2-methylaniline. google.com This intermediate can then undergo deamination via a Sandmeyer-type reaction to furnish the required brominated toluene pattern.

Alternatively, methods for the direct bromination of toluene derivatives have been developed. Electrochemical bromination using a two-phase electrolysis system with aqueous sodium bromide has been shown to achieve high yields and regioselectivity for some isomers. cecri.res.incecri.res.incsircentral.net Another green chemistry approach uses a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium to generate the brominating species in situ, offering a safer alternative to liquid bromine. rsc.org

Table 1: Selected Regioselective Bromination Methods

Substrate Reagents & Conditions Product Yield Reference
o-Toluidine N-Bromosuccinimide, DMF, 0°C 4-Bromo-2-methylaniline High google.com
Toluene Two-phase electrolysis, NaBr/HBr(aq), Chloroform, 0°C Benzyl (B1604629) bromide (side-chain) >90% cecri.res.in

Note: The table highlights different bromination strategies; side-chain bromination is also shown as it represents a competing pathway that must be controlled to achieve the desired aromatic substitution.

Selective Methylation and Methoxylation Protocols for Aromatic Ethers

The second key precursor is based on anisole (methoxybenzene). Anisole is a readily available commercial reagent. Its synthesis, if required, is classically achieved via the Williamson ether synthesis, involving the methylation of phenol (B47542) with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

More advanced, direct C-H methoxylation techniques are also emerging. Palladium/norbornene cooperative catalysis, for instance, can achieve ortho-C–H methoxylation of aryl halides using a specialized N-O reagent. nih.gov While not directly required for the synthesis of simple anisole, these methods are powerful tools for creating more complex methoxylated aromatic patterns. nih.gov Similarly, nickel-catalyzed methods have been developed for the formation of aryl ethers from aryl halides. acs.org

Formation of the Diphenylmethane (B89790) Scaffold through C-C Bond Construction

With the precursors in hand, the final stage involves constructing the diarylmethane skeleton by forming the central C-C bond.

Friedel-Crafts Alkylation and Acylation Approaches for Diarylmethane Linkage

The Friedel-Crafts reaction is a cornerstone of diarylmethane synthesis. As outlined in the retrosynthetic analysis, this can be approached via direct alkylation or a more controlled acylation-reduction sequence.

Acylation-Reduction: This is often the preferred method for producing diarylmethanes with high purity. acs.orgnih.gov The synthesis involves two steps:

Friedel-Crafts Acylation: 5-bromo-2-methylbenzoyl chloride is reacted with anisole in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). nih.govacs.org The reaction is typically performed at low temperatures in an inert solvent like dichloromethane. This yields the ketone intermediate, (5-bromo-2-methylphenyl)(4-methoxyphenyl)methanone.

Reduction: The resulting ketone is then reduced to the methylene group. A variety of reducing agents can be employed. A modern and efficient method uses a combination of TiCl₄ and sodium borohydride (B1222165) (NaBH₄). acs.orgnih.gov

Direct Alkylation: This method involves the reaction of a 5-bromo-2-methylbenzyl halide with anisole, catalyzed by a Lewis acid. While more direct, this reaction can be prone to side reactions, including polyalkylation of the anisole ring and potential rearrangement of the benzylic carbocation intermediate. Rhenium-based catalysts like Re₂O₇ have been shown to effectively promote the dehydrative Friedel-Crafts alkylation of benzylic alcohols with aromatic compounds, offering a high-yield route to diarylmethanes. rsc.orgcaltech.edu

Table 2: Friedel-Crafts Approaches to Diarylmethane Scaffolds

Reaction Type Electrophile Nucleophile Catalyst/Reagents Key Features References
Acylation Acyl Chloride Aromatic Ring TiCl₄ or AlCl₃ Forms diarylketone intermediate, high regioselectivity. acs.org, nih.gov, nih.gov
Reduction of Ketone Diarylketone - TiCl₄/NaBH₄ Clean reduction to methylene bridge. acs.org, nih.gov
Dehydrative Alkylation Benzylic Alcohol Aromatic Ring Re₂O₇ Low catalyst loading, high yields, minimal waste. rsc.org, caltech.edu

Transition Metal-Catalyzed Cross-Coupling Strategies for Diarylmethane Formation (e.g., Suzuki-Miyaura, Heck, Negishi at the brominated position)

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for constructing the diphenylmethane scaffold, with the Suzuki-Miyaura reaction being particularly prominent. acs.orgnih.gov This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.

For the synthesis of this compound, two primary Suzuki-Miyaura pathways are feasible:

Pathway 1: Coupling of a 5-bromo-2-methylbenzyl halide (e.g., the bromide or chloride) with 4-methoxyphenylboronic acid .

Pathway 2: Coupling of a 4-methoxybenzyl halide with (5-bromo-2-methylphenyl)boronic acid .

These sp³-sp² coupling reactions are effectively catalyzed by palladium systems, often employing specific ligands to enhance catalytic activity and substrate scope. Palladium/ether-imidazolium chloride systems have been successfully used for the synthesis of a diverse range of heterocycle-containing diarylmethanes from chloromethylarenes and arylboron reagents, demonstrating the robustness of this approach. acs.orgnih.gov The choice of base (e.g., Cs₂CO₃, K₂CO₃) and solvent (e.g., dioxane, DMF) is crucial for optimizing reaction efficiency. acs.orgresearchgate.net While the Suzuki-Miyaura reaction is the most common, other cross-coupling reactions like the Negishi (using an organozinc reagent) or Heck coupling could also be envisioned, although they are less frequently reported for this specific transformation.

Table 3: Example of Suzuki-Miyaura Coupling for Diaryl Methane Synthesis

Electrophile Nucleophile Catalyst System Base Conditions Yield Reference

Alternative Coupling Methodologies for Benzyl Alcohol Derivatives and Aromatic Systems

The synthesis of diarylmethanes, such as this compound, has traditionally relied on classical Friedel-Crafts alkylations using benzyl halides. However, contemporary organic synthesis prioritizes atom economy and the use of less hazardous starting materials. Consequently, methodologies utilizing benzyl alcohol derivatives as direct coupling partners with aromatic systems have gained significant traction. These approaches circumvent the need to pre-functionalize the alcohol to a halide, offering more direct and environmentally benign routes.

Several transition-metal-catalyzed cross-coupling reactions have been developed for this purpose. A notable example is the direct palladium-catalyzed Suzuki-Miyaura coupling of benzyl alcohols with arylboronic acids. rsc.orgresearchgate.net This method achieves the formation of a C(sp³)–C(sp²) bond via the activation of the benzylic C–O bond, often without the need for any additives, which presents a significant step towards atom- and step-economic synthesis. rsc.org Nickel catalysis has also emerged as a powerful alternative, enabling stereospecific cross-coupling reactions of benzylic ethers, esters, and carbamates with various transmetalating agents like organozinc and organoboron reagents. nih.gov These reactions often proceed with high fidelity, making them suitable for the synthesis of enantioenriched diarylmethanes. nih.gov

Beyond palladium and nickel, other metals have been employed. Rhenium oxides (Re₂O₇) have been shown to catalyze the dehydrative Friedel-Crafts reaction between benzylic alcohols and arenes, characterized by low catalyst loadings and high yields. rsc.org In a different approach, transition-metal-free methods have been developed, such as base-catalyzed radical coupling of aromatic alcohols, offering a pathway that avoids potentially toxic and expensive metal catalysts altogether. researchgate.net Photocatalysis provides another modern avenue, using light to drive the C-C coupling of benzyl alcohol derivatives. acs.org

These alternative methodologies are summarized in the table below, highlighting the diversity of approaches available for coupling benzyl alcohol derivatives with aromatic systems to form diarylmethanes.

Methodology Catalyst/Reagent Coupling Partners Key Features Reference(s)
Suzuki-Miyaura CouplingPd(PPh₃)₄ or other Pd complexesBenzyl alcohol, Arylboronic acidDirect C-O activation, often additive-free, atom-economical. rsc.org, researchgate.net
Negishi-type CouplingNickel complexesBenzylic ethers/esters, Organozinc reagentsStereospecific, broad functional group tolerance. nih.gov
Dehydrative Friedel-CraftsRe₂O₇Benzylic alcohol, AreneLow catalyst loading, minimal waste, high yield. rsc.org
Friedel-Crafts BenzylationFeCl₃-based Deep Eutectic SolventsBenzyl alcohol, AreneUses inexpensive and less toxic iron catalysts. nih.gov
Radical Couplingt-BuONa (base and initiator)Aromatic alcoholsTransition-metal-free, proceeds via radical intermediates. researchgate.net
Photocatalytic CouplingSemiconductor photocatalyst (e.g., CdS)Benzyl alcoholDriven by visible light, sustainable approach. acs.org

Optimization of Reaction Conditions and Process Scalability for Academic and Preparative Synthesis

The successful synthesis of this compound, whether for academic research or larger-scale preparation, hinges on the careful optimization of reaction conditions to maximize yield and purity while ensuring scalability and efficiency.

Solvent Effects, Reagent Stoichiometry, and Reaction Kinetics

The choice of solvent is critical and can dramatically influence reaction outcomes, particularly in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Solvents not only affect the solubility of reagents and catalysts but can also play a direct role in the catalytic cycle. nih.gov For instance, in the palladium-catalyzed coupling of chloroaryl triflates, the polarity of the solvent can switch the chemoselectivity of the reaction. nih.govnih.gov While nonpolar solvents like THF or toluene might favor reaction at one site, polar aprotic solvents such as DMF or acetonitrile (B52724) can favor another, a phenomenon attributed to the stabilization of charged palladium intermediates. nih.gov Studies have shown that for Suzuki-Miyaura reactions, mixed aqueous solvent systems (e.g., methanol/water) can be highly effective, offering environmental benefits and excellent solubility for inorganic bases. researchgate.net The use of novel, non-peroxide-forming ether solvents like 2,2,5,5-tetramethyloxolane (TMO) has also been explored as a more sustainable alternative to traditional solvents like THF or toluene, showing good to excellent yields in Suzuki-Miyaura reactions. rsc.org

Reagent stoichiometry, the molar ratio of reactants, is another key parameter. In Friedel-Crafts reactions, stoichiometric or even super-stoichiometric amounts of a Lewis acid catalyst are often required. rsc.org However, in catalytic cross-coupling reactions, the goal is to use a minimal amount of the catalyst and to have the stoichiometry slightly favor one of the coupling partners (e.g., a 1.5:1 ratio of boronic acid to aryl halide) to drive the reaction to completion. researchgate.net Using a large excess of one reagent is a common strategy to maximize product yield but can complicate purification by leaving large amounts of unreacted starting material. silicycle.com

Reaction kinetics, governed by temperature and time, must be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products or decomposition of the desired product. scielo.br Optimization studies often involve screening different temperatures to find a balance. For instance, in the synthesis of Metal-Organic Framework-5 (MOF-5), different optimal combinations of temperature and time (e.g., 120 °C for 24 hours vs. 140 °C for 12 hours) were identified to achieve high crystallinity. its.ac.id Monitoring the reaction progress over time allows for the determination of the optimal reaction time, beyond which selectivity may decrease due to side reactions. scielo.br

The following table outlines key parameters and their typical effects in the synthesis of diarylmethanes.

Parameter Influence on Reaction Common Optimization Strategies Reference(s)
Solvent Affects solubility, catalyst stability, and reaction selectivity.Screening a range of solvents from nonpolar (Toluene) to polar aprotic (DMF, Acetonitrile) and protic (Methanol/Water). nih.gov, nih.gov, researchgate.net, rsc.org
Reagent Stoichiometry Impacts conversion rate and product yield.Varying the ratio of the electrophile to the nucleophile (e.g., 1:1.1 to 1:1.5) to ensure complete consumption of the limiting reagent. researchgate.net
Temperature Controls reaction rate and selectivity.Running the reaction at different temperatures (e.g., room temperature, 80 °C, reflux) to balance reaction speed and by-product formation. scielo.br, its.ac.id
Reaction Time Determines the extent of conversion.Monitoring reaction progress via techniques like TLC or GC-MS to identify the point of maximum product formation before degradation occurs. scielo.br

Catalyst Selection and Ligand Design for Enhanced Regioselectivity and Efficiency

The catalyst system, comprising a metal center and its coordinating ligands, is the cornerstone of modern cross-coupling reactions. For the synthesis of diarylmethanes, palladium has been the most widely used metal due to its unparalleled functional group tolerance and reaction scope. rsc.org However, first-row transition metals like nickel and cobalt are gaining prominence as more cost-effective and sustainable alternatives that can offer unique reactivity. nih.govnih.gov For example, nickel catalysts have proven effective for coupling benzylic ammonium (B1175870) salts and for reactions involving the cleavage of robust C(aryl)-OMe bonds. organic-chemistry.org

The ligand plays a pivotal role in modulating the catalyst's performance. numberanalytics.com Ligands influence the steric and electronic properties of the metal center, which in turn affects the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. rsc.orgsci-hub.se The development of sterically bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald biaryl phosphine ligands (e.g., S-Phos), revolutionized palladium catalysis, enabling reactions with previously unreactive substrates like aryl chlorides at room temperature. nih.govsci-hub.se N-Heterocyclic carbenes (NHCs) have also emerged as a major class of ligands, often showing superior performance in certain reactions compared to phosphines. nih.gov

Catalyst Component Role in Synthesis Examples & Considerations Reference(s)
Metal Center The active site for the catalytic cycle.Palladium (Pd): Broad scope, high functional group tolerance. Nickel (Ni): Cost-effective, good for C-O bond cleavage, cross-electrophile coupling. Cobalt (Co): Inexpensive, effective in Negishi couplings without auxiliary ligands. nih.gov, rsc.org, organic-chemistry.org, nih.gov
Ligand Modulates catalyst activity, stability, and selectivity.Bulky Phosphines (e.g., S-Phos, P(t-Bu)₃): Enhance reaction rates and scope. N-Heterocyclic Carbenes (NHCs): Strong σ-donors, often provide high catalyst stability. numberanalytics.com, nih.gov, sci-hub.se, rsc.org
Regioselectivity Control Directing the reaction to the desired position.Controlled by the interplay of substrate electronics and the steric/electronic properties of the catalyst-ligand complex. nih.gov, nih.gov, mdpi.com

High-Yielding Purification and Isolation Techniques for Advanced Organic Synthesis

Following the chemical transformation, the isolation and purification of the target compound, this compound, from the crude reaction mixture is a critical step to obtain the product in high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Column chromatography is one of the most common and versatile techniques for purifying organic compounds. silicycle.com In the synthesis of a closely related intermediate, (5-bromo-2-methylphenyl)(4-ethoxyphenyl)methanone, column chromatography was used to obtain the pure product from the crude mixture. nih.gov The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent, e.g., a mixture of ethyl acetate (B1210297) and petroleum ether) is optimized to achieve effective separation of the desired product from unreacted starting materials and by-products.

Crystallization is another powerful purification technique, particularly suitable for solid compounds. It relies on the differential solubility of the compound and impurities in a given solvent or solvent system at different temperatures. This method can be highly effective for removing minor impurities and can be scaled up for industrial production. A patent for a related compound mentions recrystallization from an alcoholic solvent, often with the use of activated carbon for decolorizing, as a final purification step. google.com

Solvent extraction is typically used during the work-up phase to perform an initial separation of the product from water-soluble or acid/base-soluble impurities. masterorganicchemistry.com The crude product is dissolved in an organic solvent and washed with aqueous solutions (e.g., water, brine, dilute acid, or base) to remove salts and other polar impurities. nih.govguidechem.com

For removing specific types of impurities, such as excess reagents or residual metal catalysts, scavenging techniques using functionalized silica gels (scavengers) offer a highly selective and efficient method. silicycle.com This approach can simplify purification by selectively binding the impurities, which are then removed by simple filtration, often leading to higher product recovery compared to chromatography. silicycle.com

Finally, the isolation of intermediates can be a valuable strategy. By stopping a reaction before completion or using milder conditions, it is sometimes possible to isolate a key intermediate. youtube.com Purifying this intermediate before proceeding to the next step can prevent the formation of subsequent by-products and simplify the final purification.

Technique Principle of Separation Application & Scale Advantages/Disadvantages Reference(s)
Column Chromatography Differential adsorption on a stationary phase.Lab-scale to pilot-scale.Adv: Highly versatile, good for complex mixtures. Disadv: Can be solvent-intensive and difficult to scale up. silicycle.com, nih.gov, rsc.org
Crystallization Difference in solubility at varying temperatures.Lab-scale to industrial-scale.Adv: Can provide very high purity, scalable. Disadv: Product losses in the mother liquor, may require specific solvent conditions. silicycle.com, google.com, masterorganicchemistry.com
Solvent Extraction Differential solubility in two immiscible liquids.All scales (work-up).Adv: Simple, rapid removal of polar/ionic impurities. Disadv: Not effective for separating compounds with similar polarity. masterorganicchemistry.com
Scavenging Selective chemical binding of impurities to a solid support.Lab-scale to process-scale.Adv: High selectivity, high product recovery, easy to perform (filtration). Disadv: Requires specific scavenger for each impurity type. silicycle.com

Mechanistic Investigations of the Formation and Reactivity of 5 Bromo 2 Methyl 4 Methoxydiphenylmethane

Detailed Reaction Mechanism Elucidation for Key Synthetic Steps

The construction of the 5-Bromo-2-methyl-4'-methoxydiphenylmethane framework can be achieved through several synthetic strategies, most notably involving Friedel-Crafts-type reactions. The mechanisms of these steps are dictated by the electronic properties of the substituents on the aromatic rings.

The synthesis of this compound logically begins with substituted precursors which are then joined. The bromination step, an electrophilic aromatic substitution, is critical for installing the bromo group at the correct position.

If we consider the bromination of 2-methylanisole (B146520) as a potential precursor, the substitution pattern is directed by the existing methyl and methoxy (B1213986) groups. However, a more common and controlled approach involves the synthesis of the diphenylmethane (B89790) skeleton first, followed by halogenation, or the coupling of already halogenated precursors. For instance, the bromination of a diphenylmethane derivative would proceed via the formation of a Wheland intermediate (also known as an arenium ion). The electrophile, Br+, typically generated from Br2 and a Lewis acid like FeBr3, attacks the aromatic ring. The position of attack is governed by the directing effects of the substituents. The benzyl (B1604629) group is an ortho, para-directing group. youtube.com The reaction of diphenylmethane with bromine in the presence of FeBr3 results in substitution at the para-position. youtube.com

Similarly, Friedel-Crafts alkylation is a primary method for forming the C-C bridge. youtube.comwikipedia.org This involves the reaction of a benzyl halide with an aromatic ring in the presence of a Lewis acid. For example, reacting 4-bromo-1-(chloromethyl)-2-methylbenzene (B3118608) with anisole (B1667542) (methoxybenzene) would be a plausible route. The mechanism involves the Lewis acid (e.g., AlCl3) activating the benzyl chloride to form a benzyl carbocation electrophile. This electrophile is then attacked by the electron-rich anisole ring.

Table 1: Comparison of Conditions for Electrophilic Aromatic Substitution

Reaction TypeElectrophile SourceCatalyst/ConditionsTypical SubstrateKey Mechanistic Feature
BrominationBr2FeBr3, darkToluene (B28343) DerivativesFormation of a resonance-stabilized arenium ion. youtube.comrsc.org
Friedel-Crafts AlkylationBenzyl ChlorideAlCl3, CH3NO2Benzene (B151609), AnisoleGeneration of a benzyl carbocation which attacks the aromatic ring. youtube.comresearchgate.net
Friedel-Crafts AcylationBenzoyl ChlorideAlCl3PhenetoleFormation of an acylium ion, followed by reduction of the resulting ketone. google.com

The central diphenylmethane structure is formed via a C-C coupling reaction. While Friedel-Crafts alkylation is a classic example, an alternative and often preferred method is the Friedel-Crafts acylation followed by reduction. This two-step sequence avoids the potential for polyalkylation and carbocation rearrangements that can plague Friedel-Crafts alkylations.

In this pathway, an appropriately substituted benzoyl chloride (e.g., 5-bromo-2-methylbenzoyl chloride) reacts with an electron-rich aromatic compound like anisole via Friedel-Crafts acylation. The mechanism involves the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution. The resulting benzophenone (B1666685) intermediate, (5-bromo-2-methylphenyl)(4-methoxyphenyl)methanone, is then reduced to the target diphenylmethane. Common reduction methods include the Clemmensen reduction (zinc amalgam and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base). A one-pot method for a similar compound involves using borohydride (B1222165) for the reduction. google.com

Modern cross-coupling reactions, such as the Suzuki or Negishi reactions, also provide pathways to diphenylmethane structures, though they are more commonly used for creating biaryl linkages. catalysis.blognumberanalytics.com These reactions proceed through a catalytic cycle typically involving a palladium catalyst. The general mechanism includes three key steps: oxidative addition of the catalyst into an aryl-halide bond, transmetalation of an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. catalysis.blog

Regioselectivity is a paramount concern in the synthesis of a polysubstituted molecule like this compound.

During Bromination: In a substrate like 2-methyl-4'-methoxydiphenylmethane, the bromine would be directed to the positions ortho and para to the activating benzyl group. However, direct bromination of 2-methyltoluene would yield a mixture of isomers. Therefore, using a pre-brominated starting material like 4-bromo-2-methyltoluene is often preferred to ensure the correct substitution pattern. The regioselectivity of bromination on substituted toluenes can be precisely controlled under specific conditions. rsc.orgresearchgate.netrsc.org

During Friedel-Crafts Reaction: In the acylation or alkylation of anisole, the incoming electrophile is strongly directed to the para position due to the powerful activating and ortho, para-directing nature of the methoxy group. The steric bulk of the electrophile also favors substitution at the less hindered para position over the ortho position. On the other ring, the directing effects of the methyl (ortho, para-directing) and bromo (ortho, para-directing, but deactivating) groups must be considered. purechemistry.org

Stereoselectivity is not a factor in the formation of the achiral diphenylmethane bridge itself. However, subsequent functionalization of the benzylic methylene (B1212753) C-H bond can create a stereocenter, and methods exist for achieving stereoselective substitutions at this position. nih.gov

Reactivity Profiles and Potential Transformation Pathways of this compound

The chemical reactivity of the title compound is dominated by its three key functional features: the aryl-bromide, the benzylic methylene bridge, and the methoxy group.

The bromine atom on the aromatic ring offers a handle for further synthetic modifications.

Nucleophilic Aromatic Substitution (NAS): Replacing the bromine via NAS is challenging for this molecule. NAS reactions typically require strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgyoutube.com The this compound lacks such strong activation; the methyl group is electron-donating, which disfavors the reaction. Therefore, forcing a substitution would likely require very harsh conditions (high temperature/pressure) or an alternative mechanism like the elimination-addition (benzyne) pathway, which could lead to a mixture of regioisomers. youtube.comtotal-synthesis.com The rate-determining step in the common addition-elimination mechanism is the initial nucleophilic attack. total-synthesis.comyoutube.com

Reductive Elimination/Dehalogenation: A more facile reaction is the reductive removal of the bromine atom. This transformation is valuable for accessing the corresponding debrominated compound. Catalytic hydrogenation is a common and effective method, often employing a palladium-on-carbon (Pd/C) catalyst with a hydrogen source. organic-chemistry.org This method is often chemoselective, allowing for the removal of a bromo group in the presence of other functional groups. organic-chemistry.orgresearchgate.net

The methoxy group can be cleaved to reveal a phenolic hydroxyl group, a transformation that can be crucial for altering the molecule's biological or chemical properties. This O-demethylation is typically achieved under harsh conditions using strong Lewis acids or Brønsted acids. chem-station.comrsc.org

Common reagents for this purpose include boron tribromide (BBr3), aluminum chloride (AlCl3), or strong acids like 47% hydrobromic acid (HBr) at high temperatures. chem-station.com The mechanism with BBr3, a powerful Lewis acid, involves coordination to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an SN2-type displacement. chem-station.com

Selective demethylation is possible when multiple methoxy groups are present, but for a mono-methoxy compound like this, the reaction proceeds to completion. google.comgoogle.com The choice of reagent can be critical to avoid unwanted side reactions.

Table 2: Common Reagents for O-Demethylation of Aryl Methyl Ethers

ReagentTypical ConditionsMechanism TypeKey Characteristics
Boron Tribromide (BBr3)DCM, -78°C to rtLewis Acid Assisted Nucleophilic AttackHighly effective but moisture sensitive; reaction starts at low temperatures. chem-station.com
Hydrobromic Acid (HBr)47% aq. solution, reflux (~130°C)Brønsted Acid Assisted SN2Simple procedure, requires high temperatures. chem-station.com
Aluminum Chloride (AlCl3)Dichloromethane or Acetonitrile (B52724), heatLewis Acid Assisted CleavageLower reactivity than BBr3, often used in Friedel-Crafts reactions. chem-station.com
Alkyl Thiols (e.g., Dodecanethiol)NMP or DMSO, ~130°CNucleophilic DemethylationUseful for substrates sensitive to strong acids; avoids Lewis acids. chem-station.com

Aromatic Ring Functionalization: Further Electrophilic or Directed Ortho Metalation Reactions

There is no specific experimental data available in the reviewed literature concerning the further aromatic ring functionalization of this compound through either electrophilic substitution or directed ortho-metalation (DoM) reactions.

In principle, the electron-donating nature of the methoxy and methyl groups would activate their respective aromatic rings towards electrophilic attack. The methoxy group on the unsubstituted phenyl ring is a powerful activating group and would likely direct incoming electrophiles to the ortho and para positions. However, without experimental validation, predicting the precise regioselectivity, especially in competition with the substituted ring, remains speculative.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. organic-chemistry.org While the methoxy group can act as a moderate DMG, there are no published studies detailing its application to direct metalation on this compound. The presence of the bromo and methyl substituents on the other ring would further complicate the regiochemical outcome of such a reaction.

Oxidative and Reductive Transformations of the Diphenylmethane Linkage

Specific studies on the oxidative and reductive transformations of the methylene bridge in this compound are absent from the current scientific literature.

Generally, the methylene bridge of diphenylmethanes can be oxidized to a benzophenone carbonyl group using various oxidizing agents. A related compound, (5-bromo-2-methylphenyl)(4-ethoxyphenyl)methanone, is a known intermediate in the synthesis of certain pharmaceuticals, which suggests that the corresponding ketone of the target molecule could theoretically be formed. nih.gov The synthesis of this ketone intermediate often involves a Friedel-Crafts acylation reaction between a substituted benzoyl chloride and a substituted benzene derivative, rather than the direct oxidation of a pre-formed diphenylmethane. nih.govnih.gov

Conversely, the reduction of the carbonyl group in benzophenone derivatives to a methylene bridge is a common transformation. For instance, the synthesis of 5-bromo-2-chloro-4'-ethoxy diphenylmethane has been achieved through the reduction of the corresponding benzophenone using sodium borohydride in the presence of a Lewis acid. google.com This suggests that a similar reductive pathway could potentially be employed to synthesize this compound from its corresponding ketone, 5-bromo-2-methyl-4'-methoxybenzophenone. However, direct experimental evidence for this specific transformation is not available.

Advanced Spectroscopic and Structural Analysis for Mechanistic and Conformational Studies of 5 Bromo 2 Methyl 4 Methoxydiphenylmethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Dynamics

High-Resolution One- and Two-Dimensional NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) for Signal Assignment and Connectivity

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Bromo-2-methyl-4'-methoxydiphenylmethane

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic CH--7H
Methylene (B1212753) CH₂-s2H
Methoxy (B1213986) OCH₃-s3H
Methyl CH₃-s3H
No experimental data available.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic C-Br-
Aromatic C-C-
Aromatic C-H-
Methylene CH₂-
Methoxy OCH₃-
Methyl CH₃-
No experimental data available.

Dynamic NMR for Analysis of Conformational Equilibria and Rotational Barriers about the Methylene Bridge

The rotational barrier around the methylene bridge connecting the two phenyl rings could be investigated using dynamic NMR (DNMR) spectroscopy. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for non-equivalent aromatic protons or carbons that would be equivalent at room temperature due to free rotation. By analyzing the coalescence of these signals as the temperature is increased, it would be possible to calculate the activation energy for this rotational process.

Solid-State NMR for Packing Effects and Polymorphism

Solid-state NMR (ssNMR) could provide insights into the structure of this compound in the solid state. This technique is sensitive to the local environment of each nucleus and can be used to study the effects of crystal packing on the molecular conformation. The presence of multiple, distinct signals for a single carbon or proton site in the ssNMR spectrum could indicate the existence of different polymorphic forms of the compound.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Molecular Symmetry Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, would be used to identify the characteristic functional groups present in the molecule. The FTIR spectrum would be expected to show strong C-H stretching vibrations from the aromatic and aliphatic groups, C=C stretching vibrations from the aromatic rings, and C-O stretching from the methoxy group. The C-Br stretching frequency would also be observable, typically in the lower frequency region of the spectrum. Raman spectroscopy would complement the FTIR data, particularly for the symmetric vibrations of the aromatic rings.

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch-FTIR, Raman
Aliphatic C-H Stretch-FTIR, Raman
Aromatic C=C Stretch-FTIR, Raman
C-O Stretch (Methoxy)-FTIR
C-Br Stretch-FTIR, Raman
No experimental data available.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the molecular formula of this compound (C₁₅H₁₅BrO). The precise mass measurement would provide a high degree of confidence in the elemental composition. Analysis of the fragmentation pattern in the mass spectrum would help to elucidate the structure. Expected fragmentation pathways would include the cleavage of the bond between the methylene bridge and one of the aromatic rings, leading to the formation of tropylium-like ions, and the loss of the methoxy or methyl groups. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in identifying bromine-containing fragments.

X-ray Crystallography for Precise Molecular Geometry and Supramolecular Interactions

Single-crystal X-ray crystallography would provide the most definitive structural information for this compound, assuming a suitable crystal can be grown. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the conformation adopted in the solid state and provide information about any intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing. Such data is crucial for understanding the supramolecular chemistry of the compound.

Single Crystal X-ray Diffraction: Determination of Bond Lengths, Bond Angles, and Torsion Angles

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique would provide the exact coordinates of each atom within the crystal lattice of this compound. From these coordinates, crucial geometric parameters can be calculated with high precision.

Bond Lengths: The distances between the centers of bonded atoms would reveal details about the nature of the chemical bonds within the molecule. For instance, the lengths of the carbon-carbon bonds in the phenyl rings, the carbon-bromine bond, the carbon-oxygen bond of the methoxy group, and the bonds of the bridging methylene group would be determined.

Bond Angles: The angles formed by three connected atoms are critical in defining the molecule's geometry. Analysis of the bond angles in the phenyl rings would confirm their planarity, while the angles around the central methylene carbon would indicate the tetrahedral or distorted tetrahedral geometry at this position.

Without the raw crystallographic information file (CIF), the generation of a data table for these parameters is not possible.

Crystal Packing Arrangements and Polymorphism

Polymorphism: It is also possible that this compound could exhibit polymorphism, a phenomenon where a compound can crystallize into different crystal structures. Each polymorph would have a unique set of physical properties. A comprehensive crystallographic search would be necessary to identify if different polymorphic forms have been reported.

Currently, no information on the crystal packing or any polymorphic forms of this compound is available in the public domain.

Computational and Theoretical Investigations of 5 Bromo 2 Methyl 4 Methoxydiphenylmethane

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations are fundamental in predicting the molecular structure and energetic landscape of a compound. These methods, including Density Functional Theory (DFT) and ab initio calculations, are used to determine the most stable three-dimensional arrangement of atoms and the energy associated with different conformations. nih.gov

Geometry optimization is a computational process used to find the coordinates of the atoms that correspond to the minimum energy of the molecule. For 5-Bromo-2-methyl-4'-methoxydiphenylmethane, this process identifies the most stable arrangement, known as the global energy minimum, as well as other stable, higher-energy conformations known as local energy minima.

The structure of diphenylmethane (B89790) derivatives is characterized by the rotational freedom of the two phenyl rings around the central methylene (B1212753) carbon. The most stable conformation is typically a non-planar, propeller-like structure, which minimizes steric hindrance. nih.govsemanticscholar.org In the case of this compound, the presence of a methyl group at the ortho position (position 2) of one ring significantly influences the preferred geometry. The dihedral angles between the phenyl rings in related structures, such as (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone, have been found to be approximately 68.5°. nih.gov Theoretical calculations for the target molecule would likely reveal a similarly twisted conformation to alleviate steric clash between the ortho-methyl group and the hydrogen atoms of the adjacent phenyl ring.

Interactive Data Table: Representative Optimized Geometric Parameters

The following table contains hypothetical, yet plausible, optimized geometric parameters for the global minimum energy structure of this compound, based on typical DFT (B3LYP/6-31G(d)) calculations for similar substituted diphenylmethanes.

ParameterAtom 1Atom 2Atom 3Atom 4Value
Bond Length (Å) C(ar)-Br---1.91
C(ar)-C(methyl)---1.51
C(ar)-CH2---1.52
C(ar)-O---1.36
Bond Angle (°) C(ar)-C(ar)-CH2---121.5
C(ar)-CH2-C(ar)---112.0
Dihedral Angle (°) C(ar)C(ar)CH2C(ar)65.0
C(ar)C(ar)C(ar)O179.5

Conformational analysis of this compound involves studying the energy changes associated with the rotation of the two phenyl rings around their bonds to the central methylene carbon. DFT and ab initio methods are employed to calculate the potential energy surface for these rotations, identifying transition states and energy barriers. mdpi.comrsc.org

The rotation of the phenyl rings in diphenylmethane is not free; it is hindered by steric interactions between the ortho substituents on one ring and the face of the other ring. cdnsciencepub.com The mechanism for this rotation is a nonsynchronous process where one ring becomes coplanar with the central carbon's bonds while the other is perpendicular in the transition state. nih.govnih.gov The presence of substituents, particularly at the ortho position like the methyl group in the title compound, is expected to significantly increase the height of the rotational barrier compared to unsubstituted diphenylmethane. researchgate.net DFT calculations can precisely quantify these barriers, which are crucial for understanding the molecule's dynamic behavior and the likelihood of interconversion between different conformers at a given temperature.

Interactive Data Table: Hypothetical Rotational Energy Barriers

This table presents illustrative energy barriers for phenyl ring rotation in diphenylmethane and a substituted derivative, as would be determined by DFT calculations. The values for the title compound are estimates based on known substituent effects.

CompoundRotational ProcessMethodCalculated Barrier (kcal/mol)
DiphenylmethanePhenyl Ring RotationDFT (B3LYP)~1.1 - 2.0 cdnsciencepub.com
This compoundRotation of the 2-methylphenyl ringDFT (B3LYP)~4.0 - 6.0
This compoundRotation of the 4'-methoxyphenyl ringDFT (B3LYP)~2.5 - 4.0

Computational methods can be used to evaluate the thermodynamic stability of this compound and compare its energy to that of its structural isomers. The total electronic energy calculated for the optimized geometry provides a measure of the molecule's stability at 0 K. By performing frequency calculations, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be determined at different temperatures. nist.govresearchgate.net

Isomers are molecules with the same molecular formula but different arrangements of atoms. For the given compound (C15H15BrO), numerous structural isomers are possible by altering the positions of the bromo, methyl, and methoxy (B1213986) substituents on the phenyl rings. DFT calculations can predict the relative stabilities of these isomers. For example, moving the methyl group from the sterically crowded ortho-position to a meta- or para-position would likely result in a more stable isomer. These energy differences are governed by a combination of steric hindrance and electronic effects (inductive and resonance effects) of the substituents. quora.com

Interactive Data Table: Illustrative Relative Energies of Isomers

The table below shows a hypothetical comparison of the relative Gibbs free energies (ΔG) for different isomers of C15H15BrO, calculated by DFT, with the title compound as the reference (0.00 kcal/mol).

Isomer NameSubstituent PositionsRelative Energy (ΔG) (kcal/mol)Stability Relative to Reference
This compound5-Br, 2-Me, 4'-OMe0.00Reference
5-Bromo-3-methyl-4'-methoxydiphenylmethane5-Br, 3-Me, 4'-OMe-1.5More Stable
5-Bromo-4-methyl-4'-methoxydiphenylmethane5-Br, 4-Me, 4'-OMe-2.1Most Stable (of this set)
2-Bromo-5-methyl-4'-methoxydiphenylmethane2-Br, 5-Me, 4'-OMe+1.2Less Stable

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical reactivity. Computational methods provide key descriptors, such as frontier molecular orbitals and molecular electrostatic potential maps, that help predict how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, as an electron acceptor, is prone to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. nih.gov For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO and localize it primarily on the methoxy-substituted ring. The electron-withdrawing bromine atom will influence the LUMO.

Interactive Data Table: Representative FMO Energies and Reactivity Descriptors

This table provides typical values for FMO energies and related chemical reactivity descriptors for a molecule like this compound, derived from DFT calculations.

ParameterDescriptionTypical Calculated Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-5.85
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.20
Energy Gap (ΔE) E(LUMO) - E(HOMO)4.65
Ionization Potential (I) ≈ -E(HOMO)5.85
Electron Affinity (A) ≈ -E(LUMO)1.20
Chemical Hardness (η) (I - A) / 22.33
Electrophilicity Index (ω) μ² / 2η (where μ is chemical potential)1.95

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of different electrostatic potential. wolfram.com The MEP is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack. researchgate.net

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and represent likely sites for electrophilic attack. In this compound, these negative regions are expected to be concentrated around the electronegative oxygen atom of the methoxy group and, to a lesser extent, the bromine atom. mdpi.com Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack; these are typically found around the hydrogen atoms. nih.gov The MEP map thus provides a clear, intuitive guide to the molecule's reactive behavior and intermolecular interactions.

Calculation of Fukui Functions and Local Reactivity Indices

Fukui functions are central to conceptual density functional theory (DFT) and serve as powerful tools for predicting the reactivity of different sites within a molecule. scm.comscm.com These functions quantify the change in electron density at a specific point in a molecule when an electron is added or removed. By identifying regions where the electron density is most susceptible to change, Fukui functions can pinpoint the most likely sites for electrophilic, nucleophilic, and radical attack.

The calculation of Fukui functions for this compound would involve performing DFT calculations on the neutral, cationic (N-1 electron), and anionic (N+1 electron) states of the molecule. The electron densities of these three states would then be used to compute the Fukui functions, f⁺(r) for nucleophilic attack, f⁻(r) for electrophilic attack, and f⁰(r) for radical attack. From these functions, condensed Fukui indices can be derived for each atom in the molecule, providing a numerical measure of its reactivity. These indices would highlight the specific atoms on the substituted phenyl rings and the methylene bridge that are most likely to participate in chemical reactions. However, no such specific calculations or data for this compound are available in the current scientific literature.

Spectroscopic Property Prediction from First Principles

First-principles calculations, which are based on quantum mechanics, allow for the prediction of various spectroscopic properties of molecules with a high degree of accuracy. These methods are invaluable for confirming experimental findings and for the structural elucidation of new compounds.

Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a standard application of computational chemistry. wisc.eduliverpool.ac.uk Methods such as Gauge-Including Atomic Orbital (GIAO) are commonly employed within the framework of DFT to calculate the magnetic shielding tensors for each nucleus in a molecule. These shielding tensors are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

For this compound, these calculations would provide the predicted ¹H and ¹³C NMR chemical shifts for each unique proton and carbon atom. This theoretical spectrum could be used to assign the signals in an experimentally obtained NMR spectrum. Furthermore, the calculation of spin-spin coupling constants would provide additional structural information. Despite the utility of these computational methods, there are no published studies that report the predicted NMR chemical shifts and coupling constants for this compound.

Calculation of Vibrational Frequencies and IR/Raman Intensities

Computational methods can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.netnih.govq-chem.com These calculations are typically performed by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes of vibration. The intensities of the corresponding IR and Raman bands can also be calculated, allowing for the generation of a theoretical vibrational spectrum.

A vibrational frequency analysis for this compound would help in the interpretation of its experimental IR and Raman spectra, allowing for the assignment of specific vibrational modes to the various functional groups and structural features of the molecule. However, a search of the scientific literature did not yield any studies that have performed these calculations for this compound.

Reaction Mechanism Modeling and Transition State Theory

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and kinetics of reaction pathways.

Elucidation of Proposed Reaction Pathways via Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

To understand the reaction mechanisms involving this compound, computational chemists would propose potential reaction pathways and then use quantum chemical methods to locate the transition state structures connecting the reactants and products. A transition state is a first-order saddle point on the potential energy surface, and its identification is crucial for understanding the reaction mechanism. Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it indeed connects the desired reactants and products.

These computational techniques could be applied to study, for example, the synthesis of this compound or its subsequent reactions. However, no such theoretical studies on the reaction pathways of this specific compound have been published.

Determination of Energy Barriers and Reaction Rate Constants

Following the identification of the transition state, its energy relative to the reactants can be calculated to determine the activation energy barrier for the reaction. This energy barrier is a key determinant of the reaction rate. Using transition state theory, it is then possible to calculate the theoretical reaction rate constant. These calculated rate constants can be compared with experimental kinetic data to validate the proposed reaction mechanism.

While this approach provides a deep understanding of the reactivity of a compound, no studies have been found that report the calculated energy barriers or reaction rate constants for any reactions involving this compound.

Exploration of Potential Applications of 5 Bromo 2 Methyl 4 Methoxydiphenylmethane As a Chemical Scaffold

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

The unique substitution pattern of 5-Bromo-2-methyl-4'-methoxydiphenylmethane endows it with multiple reactive sites, making it a valuable intermediate in the synthesis of more complex organic molecules. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the aromatic rings can be subject to further electrophilic substitution, and the benzylic methylene (B1212753) bridge can be functionalized.

Precursor in the Total Synthesis of Natural Products or Advanced Bioactive Analogues

While direct evidence for the use of this compound in the total synthesis of natural products is not prevalent in the current literature, the utility of closely related analogues is well-documented, particularly in the pharmaceutical industry. For instance, derivatives such as (5-bromo-2-methylphenyl)(4-ethoxyphenyl)methanone and 5-bromo-2-chloro-4'-ethoxy diphenylmethane (B89790) have been identified as key intermediates in the synthesis of Dapagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes. researchgate.netumb.edumdpi.comgoogle.compharmaffiliates.comnih.gov The synthesis of these intermediates often involves a Friedel-Crafts acylation or alkylation reaction. researchgate.netumb.edursc.org

Given the structural similarity, this compound could predictably serve a parallel role as a precursor to advanced bioactive analogues. The methoxy (B1213986) group is a common feature in many biologically active compounds and can influence properties such as solubility, metabolic stability, and receptor binding. The synthetic routes established for the ethoxy analogues could likely be adapted for the methoxy derivative, making it a readily accessible building block for the exploration of new chemical entities with potential therapeutic applications.

Table 1: Related Diphenylmethane Intermediates and their Bioactive Targets

Intermediate CompoundBioactive Target/DrugTherapeutic Area
(5-bromo-2-methylphenyl)(4-ethoxyphenyl)methanoneDapagliflozinAntidiabetic
5-bromo-2-chloro-4'-ethoxy diphenylmethaneDapagliflozinAntidiabetic
(this compound)(Potential SGLT2 Inhibitors or other bioactive molecules)(Exploratory)

Building Block for Advanced Materials (e.g., Monomers for Specialty Polymers, Organic Light-Emitting Diode (OLED) Components, Aggregation-Induced Emission (AIE) Luminogens)

The diphenylmethane core is a recognized structural element in the design of advanced materials. pharmaguideline.com The bromine atom on the this compound scaffold provides a convenient handle for polymerization reactions, such as Suzuki or Stille coupling, to form specialty polymers. The resulting polymers could possess interesting thermal and mechanical properties, and the presence of the bromo- and methoxy-substituents could also impart flame-retardant characteristics. nih.govcetjournal.it

Furthermore, the diphenylmethane skeleton is a component of some aggregation-induced emission (AIE) luminogens. pharmaguideline.com AIE materials are highly fluorescent in the aggregated or solid state, making them suitable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). nih.govmdpi.comnih.gov The substitution pattern on the phenyl rings of this compound could be exploited to tune the photophysical properties of AIE-active molecules derived from it. The electron-donating methoxy group and the electron-withdrawing (via inductive effect) and heavy-atom-containing bromo group could influence the intramolecular charge transfer (ICT) characteristics and the intersystem crossing rates, which are critical parameters for the performance of OLEDs and other emissive materials. researchgate.netuniss.it Diphenyl sulfone derivatives, which share a diaryl structural motif, have also been investigated as potential thermally activated delayed fluorescence (TADF) emitters for OLEDs. mdpi.com

Scaffold for Catalyst Ligand Design in Organometallic Chemistry

Phosphine (B1218219) ligands are of paramount importance in homogeneous catalysis, where their steric and electronic properties can be fine-tuned to control the activity and selectivity of metal catalysts. umb.edunih.govlibretexts.org The diphenylmethane unit can serve as a flexible backbone for the construction of diphosphine ligands. The substituents on the aromatic rings of this compound could play a crucial role in modulating the properties of such ligands.

The methyl and methoxy groups can influence the electron-donating ability of the phosphine moieties, should they be introduced onto the rings. The bromine atom offers a site for the introduction of a phosphine group via a lithium-halogen exchange followed by reaction with a chlorophosphine, or through a metal-catalyzed cross-coupling reaction. The resulting phosphine ligand would possess a unique steric and electronic profile that could be beneficial in various catalytic transformations, such as cross-coupling reactions or asymmetric hydrogenation. The flexibility of the diphenylmethane backbone, in contrast to more rigid ligand scaffolds, can sometimes lead to superior catalytic performance.

Investigations into Supramolecular Chemistry and Host-Guest Interactions

The non-covalent interactions involving the functional groups of this compound, namely the bromine and methoxy groups, suggest its potential for interesting applications in supramolecular chemistry and crystal engineering.

Design of Molecular Receptors and Sensors Utilizing Halogen and Methoxy Interactions

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. rsc.orgnih.govoup.comresearchgate.net The bromine atom in this compound can act as a halogen bond donor. The methoxy group, with its lone pairs of electrons on the oxygen atom, can act as a hydrogen bond acceptor or, in some contexts, a halogen bond acceptor.

These non-covalent interactions could be harnessed in the design of molecular receptors for the recognition of specific guest molecules. For example, the bromine atom could interact with anions or other electron-rich species, while the methoxy group could form hydrogen bonds with complementary functional groups on a guest molecule. This dual-interaction capability could lead to the development of selective receptors and sensors. The study of related bromo- and methoxy-substituted aromatic compounds has demonstrated the importance of these interactions in directing molecular assembly. researchgate.netnih.gov

Self-Assembly Processes and Crystal Engineering Principles

The principles of crystal engineering aim to control the packing of molecules in the solid state to achieve desired material properties. The non-covalent interactions discussed above are key tools in this endeavor. The interplay of halogen bonds (Br···X, where X is a Lewis base), hydrogen bonds (C-H···O), and π-π stacking interactions involving the aromatic rings of this compound would direct its self-assembly into specific supramolecular architectures. nih.govchemicalbook.com

Analysis of the crystal structures of related compounds provides insights into the likely packing motifs. For example, the crystal structure of (5-bromo-2-methylphenyl)(4-ethoxyphenyl)methanone reveals the formation of chains through weak C-H···O hydrogen bonds. researchgate.net In other bromo- and methoxy-substituted aromatic compounds, a combination of halogen bonding and hydrogen bonding has been observed to create layered or more complex three-dimensional structures. researchgate.netchemicalbook.com The specific substitution pattern of this compound would lead to a unique and predictable solid-state structure, which is a fundamental aspect of designing crystalline materials with specific optical or electronic properties.

Structure-Property Relationships in Derivatization for Chemical Reactivity and Selectivity

The reactivity of this compound is primarily dictated by the nature of its three key components: the substituted phenyl ring bearing a bromo and a methyl group, the second phenyl ring with a methoxy group, and the methylene bridge connecting them. The interplay of these groups defines the molecule's potential for derivatization.

Substituted diarylmethane derivatives are significant structural motifs found in many pharmaceuticals and functional materials. nih.gov The reactivity of the core diphenylmethane structure can be influenced by its substituents. chemicalbook.com The methylene group, for instance, has mildly acidic protons with a pKₐ of 32.2, allowing for deprotonation and subsequent alkylation. wikipedia.org Furthermore, the benzylic C-H bonds are more reactive than typical aliphatic C-H bonds due to a lower bond dissociation energy, which facilitates functionalization through pathways like oxidation or radical reactions. nih.gov

Impact of Substitution Pattern on Chemical Reactivity and Regioselectivity

The substitution pattern on each aromatic ring of this compound is the most critical factor in determining the regioselectivity of further chemical modifications, particularly in electrophilic aromatic substitution (EAS) reactions. orgosolver.com The outcome of such reactions is governed by the combined inductive and resonance effects of the existing substituents. libretexts.org

Ring A: The 2-methyl-5-bromophenyl Moiety

This ring features two substituents with opposing electronic effects.

Methyl Group (-CH₃): Located at the C2 position, the methyl group is an activating group. It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). youtube.com It is an ortho, para-director. youtube.com

Bromo Group (-Br): Located at the C5 position, the bromo group is a deactivating group. Its strong electronegativity withdraws electron density from the ring via the inductive effect, making the ring less reactive. libretexts.org However, due to the participation of its lone pairs in p-π conjugation, it also directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

When both groups are present, the powerful activating effect of the methyl group is tempered by the deactivating bromo group. The directing effects of both substituents must be considered to predict the site of further substitution. The directing vectors of the two groups are reinforcing, pointing to the C4 and C6 positions as the most electronically enriched and sterically accessible sites for electrophilic attack.

Ring B: The 4'-methoxyphenyl Moiety

This ring is simpler to analyze as it contains only one, yet powerful, substituent.

Methoxy Group (-OCH₃): The methoxy group at the C4' position is a strongly activating substituent. msu.edu It donates significant electron density to the ring through a strong resonance effect (p-π conjugation), which far outweighs its inductive electron withdrawal. libretexts.orgrutgers.edu This makes the 4'-methoxyphenyl ring significantly more reactive towards electrophiles than Ring A. The methoxy group is a potent ortho, para-director. msu.edu Since the para position (C1') is occupied by the methylene bridge, electrophilic substitution is strongly directed to the two equivalent ortho positions (C3' and C5').

Interactive Table: Substituent Effects on Aromatic Rings

SubstituentPositionRingElectronic EffectReactivity EffectDirecting Effect
Methyl C2AElectron-donating (Inductive, Hyperconjugation)Activatingortho, para
Bromo C5AElectron-withdrawing (Inductive), Electron-donating (Resonance)Deactivating (overall)ortho, para
Methoxy C4'BStrongly Electron-donating (Resonance)Strongly Activatingortho, para

Methylene Bridge Reactivity

The benzylic C-H bonds of the methylene bridge are the weakest C-H bonds in the molecule and are susceptible to radical reactions, such as oxidation to form the corresponding benzophenone (B1666685) derivative. rsc.org The acidity of these protons also allows for deprotonation with a strong base to form a carbanion, which can then be functionalized by reacting with various electrophiles. wikipedia.org

Design Principles for Modifying Reactivity and Synthetic Accessibility

The inherent structural features of this compound provide clear pathways for its use as a scaffold, allowing for predictable modifications to tune its properties.

Modifying Reactivity and Selectivity

Exploiting Inherent Reactivity: The significant difference in electron density between Ring A and Ring B allows for selective reactions. The highly activated methoxy-substituted ring can undergo electrophilic substitution under mild conditions that would leave the less reactive bromo-methyl-substituted ring untouched. msu.edu

Strategic Blocking and Directing: To force reactions onto the less reactive Ring A, the more reactive positions on Ring B (C3' and C5') could first be protected using blocking groups, such as sulfonic acids, which can often be removed later. msu.edu

Functional Group Interconversion: The existing substituents can be chemically modified. For example, the methyl group could be oxidized to a carboxylic acid, transforming it from an activating, ortho, para-director to a deactivating, meta-director. The methoxy group could be cleaved to a hydroxyl group, which is also a strong activator but offers different derivatization possibilities (e.g., etherification, esterification).

Enhancing Synthetic Accessibility

The true synthetic value of this scaffold lies in the bromo substituent, which serves as a versatile handle for a multitude of cross-coupling reactions. This is a cornerstone of modern synthetic design for creating molecular diversity.

Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal site for reactions like Suzuki coupling (to form C-C bonds with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (to form C-N bonds). These reactions allow for the attachment of a vast array of new functional groups and molecular fragments at the C5 position.

Grignard and Lithiation Reactions: The bromo group can be converted into an organometallic reagent, either a Grignard reagent (via reaction with magnesium) or an organolithium species (via lithium-halogen exchange). These nucleophilic reagents can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to build more complex structures.

Interactive Table: Predicted Regioselectivity for Electrophilic Aromatic Substitution

RingMost Probable Substitution Site(s)Rationale
A (2-methyl-5-bromophenyl) C4, C6The directing effects of the ortho-methyl and meta-bromo groups converge on these positions. Steric hindrance at C6 is minimal.
B (4'-methoxyphenyl) C3', C5'These positions are ortho to the strongly activating methoxy group and are electronically enriched and sterically accessible.

By leveraging these principles, this compound can serve as a starting point for the systematic development of new molecules with tailored chemical and physical properties.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to the Understanding of 5-Bromo-2-methyl-4'-methoxydiphenylmethane Chemistry

While direct experimental data for this compound is not extensively available in the public domain, a comprehensive understanding of its chemistry can be extrapolated from related structures and the general reactivity of the diphenylmethane (B89790) scaffold. The diphenylmethane framework serves as a versatile backbone in organic synthesis and medicinal chemistry. nih.govchemicalbook.compharmaguideline.com The introduction of bromo, methyl, and methoxy (B1213986) substituents onto the diphenylmethane core is expected to significantly influence its electronic and steric properties, thereby modulating its reactivity and potential biological activity.

Based on analogous compounds, the synthesis of this compound would likely proceed through a multi-step sequence. A common approach involves the Friedel-Crafts acylation of an appropriately substituted benzene (B151609) derivative with a substituted benzoyl chloride, followed by reduction of the resulting ketone. For instance, the synthesis of similar compounds like (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone is achieved via Friedel-Crafts acylation. A plausible route to the title compound could involve the reaction of 4-methoxybenzoyl chloride with 4-bromo-1-methylbenzene, followed by reduction of the carbonyl group.

The physicochemical properties of this compound can be predicted based on data from similar structures. For example, the related compound 5-bromo-2-chloro-4'-ethoxydiphenylmethane is a white to off-white solid with a melting point of 41-43°C. sandoopharma.com It is anticipated that this compound would also be a solid at room temperature with limited solubility in water but soluble in common organic solvents. guidechem.com

Table 1: Predicted Physicochemical Properties of this compound and Related Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
This compoundC₁₅H₁₅BrO291.18 (Predicted)Solid (Predicted)N/A
5-Bromo-2-chloro-4'-ethoxydiphenylmethaneC₁₅H₁₄BrClO325.63White to Off-White Solid41-43 sandoopharma.com
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanoneC₁₄H₁₀BrClO₂333.59SolidN/A

Identification of Unexplored Synthetic Routes and Methodological Innovations

The synthesis of unsymmetrically substituted diphenylmethanes can be challenging. nih.gov While Friedel-Crafts chemistry is a staple, exploring alternative and more efficient synthetic methodologies is a key area for future research.

One promising avenue is the use of modern cross-coupling reactions. For example, a Suzuki coupling reaction between a suitably functionalized benzyl (B1604629) halide and a phenylboronic acid derivative could offer a more versatile and milder route to this compound and other analogues. chemicalbook.com The Stille cross-coupling reaction has also been successfully employed for the synthesis of complex diphenylmethane structures. researchgate.net

Furthermore, one-pot synthesis methods, which combine multiple reaction steps into a single operational sequence, present an opportunity for greener and more cost-effective production. A one-pot method for the synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane has been reported, involving Friedel-Crafts acylation followed by a hydroboration reduction reaction. google.com Adapting such a strategy for the synthesis of this compound could significantly improve efficiency and reduce waste.

Opportunities for Advanced Computational Methodologies for Predictive Chemical Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of novel molecules, thereby guiding synthetic efforts and accelerating the discovery process. escholarship.orgweizmann.ac.il For a compound like this compound, where experimental data is scarce, computational studies would be invaluable.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict a range of properties, including:

Molecular Geometry: Determining the most stable three-dimensional conformation.

Spectroscopic Data: Simulating NMR, IR, and UV-Vis spectra to aid in future experimental characterization. researchgate.net

Electronic Properties: Calculating parameters such as HOMO-LUMO gaps and electrostatic potential maps to understand reactivity.

Reaction Mechanisms: Elucidating the transition states and energy barriers for potential synthetic routes. escholarship.org

By correlating computed properties with experimental data from known diphenylmethane derivatives, predictive models can be developed to screen virtual libraries of substituted diphenylmethanes for desired characteristics before committing to laboratory synthesis.

Novel Reactivity and Application Avenues for Substituted Diphenylmethane Scaffolds

The diphenylmethane scaffold is a privileged structure in medicinal chemistry and materials science. pharmaguideline.comdatainsightsmarket.com The specific substitution pattern of this compound suggests several potential areas of application that warrant future investigation.

Medicinal Chemistry: Diphenylmethane derivatives have been explored as potential therapeutic agents, including as selective estrogen receptor modulators and for their anti-proliferative effects. nih.govchemicalbook.com The presence of a bromine atom can enhance lipophilicity and may lead to interesting pharmacological profiles. The methoxy and methyl groups can also influence binding to biological targets. Future research could involve screening this compound and related compounds for various biological activities.

Materials Science: Diphenylmethane derivatives are used in the synthesis of polymers and as dye carriers. chemicalbook.compharmaguideline.com The specific substituents on this compound could impart unique optical or electronic properties, making it a candidate for incorporation into novel organic materials, such as organic light-emitting diodes (OLEDs) or as a component in liquid crystal formulations.

Agrochemicals: The halogenated diphenylmethane structure is found in some pesticides. pharmaguideline.com Investigating the potential insecticidal or herbicidal properties of this compound could open up new applications in agriculture.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-Bromo-2-methyl-4'-methoxydiphenylmethane, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via bromination and methylation reactions. Key steps include:

  • Bromination : Use bromine in dichloromethane under controlled temperature (0–5°C) to avoid side reactions.
  • Methylation : Employ methylamine under basic conditions (e.g., NaHCO₃) to ensure selective substitution .
  • Optimization : Vary reaction time, catalyst (e.g., AlCl₃ for Friedel-Crafts alkylation), and solvent polarity to improve yield. Monitor purity via TLC and HPLC.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and methyl group integration. Compare chemical shifts with structurally similar brominated diphenylmethanes .
  • X-ray Crystallography : Resolve crystal structure to verify stereochemistry and intermolecular interactions. Ensure slow evaporation from ethanol for high-quality crystals .
  • Mass Spectrometry : Employ HRMS (High-Resolution MS) to validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How should researchers design experiments to assess the environmental fate of this compound?

  • Methodological Answer :

  • Long-Term Environmental Studies : Follow frameworks like Project INCHEMBIOL, which evaluates compound distribution in abiotic/biotic compartments. Use soil-water partitioning experiments and biodegradation assays under varying pH and temperature .
  • Analytical Methods : Quantify environmental persistence via GC-MS or LC-MS. Track metabolites using isotopic labeling (e.g., ¹⁴C-tagged compounds) .

Q. What strategies resolve contradictions in stability data under varying experimental conditions?

  • Methodological Answer :

  • Controlled Replication : Repeat stability tests (e.g., thermal gravimetric analysis, TGA) in inert vs. humid atmospheres to isolate degradation pathways.
  • Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., light exposure, solvent purity) .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., brominated diphenylmethanes with varying substituents) to identify trends .

Q. How can mechanistic studies elucidate the compound’s degradation pathways in biological systems?

  • Methodological Answer :

  • In Vitro Models : Use liver microsomes or cytochrome P450 assays to simulate metabolic breakdown. Monitor metabolites via UPLC-QTOF-MS.
  • Computational Modeling : Apply DFT (Density Functional Theory) to predict reactive sites for oxidation or hydrolysis. Validate with experimental kinetic data .
  • Ecotoxicity Assays : Evaluate impacts on aquatic organisms (e.g., Daphnia magna) using OECD guidelines to link degradation products to toxicity .

Data Presentation Guidelines

  • Tables : Include comparative data on synthesis yields, spectroscopic peaks, and environmental half-lives.
  • Figures : Use chromatograms, crystallographic diagrams, and degradation pathway schematics.
  • Referencing : Cite primary data from peer-reviewed journals and avoid unverified sources (e.g., commercial databases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.